molecular formula C111H159N37O18 B10849006 H-[Trp-Arg-Nva-Arg-Tyr]3-NH2

H-[Trp-Arg-Nva-Arg-Tyr]3-NH2

Cat. No.: B10849006
M. Wt: 2299.7 g/mol
InChI Key: DRBRBJSYRQHXHE-TWUBVJIJSA-N
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Description

H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 is a synthetic peptide composed of three repeating units of the sequence tryptophan-arginine-norvaline-arginine-tyrosine. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Each amino acid is activated and coupled to the resin-bound peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.

    Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: Industrial production of peptides like this compound involves large-scale SPPS, often using automated peptide synthesizers to enhance efficiency and reproducibility. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder.

Chemical Reactions Analysis

Types of Reactions: H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions, leading to the formation of reactive intermediates.

    Reduction: Disulfide bonds, if present, can be reduced using reagents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides for alkylation or acylation reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine derivatives.

Scientific Research Applications

H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 has several scientific research applications:

Mechanism of Action

The mechanism of action of H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, its inhibitory activity against Factor Xa suggests that it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin . This interaction disrupts the coagulation cascade, thereby exerting an anticoagulant effect.

Comparison with Similar Compounds

Uniqueness: H-[Trp-Arg-Nva-Arg-Tyr]3-NH2 is unique due to its specific sequence and length, which confer distinct biological activities and potential therapeutic benefits. Its ability to inhibit Factor Xa with a specific affinity distinguishes it from other peptides with similar sequences.

Properties

Molecular Formula

C111H159N37O18

Molecular Weight

2299.7 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)pentanamide

InChI

InChI=1S/C111H159N37O18/c1-4-19-77(136-96(157)80(28-13-46-126-106(114)115)135-92(153)73(112)55-64-58-132-74-25-10-7-22-70(64)74)94(155)140-84(32-17-50-130-110(122)123)100(161)145-87(53-62-36-42-68(150)43-37-62)102(163)148-90(57-66-60-134-76-27-12-9-24-72(66)76)105(166)143-82(30-15-48-128-108(118)119)98(159)138-79(21-6-3)95(156)141-85(33-18-51-131-111(124)125)101(162)146-88(54-63-38-44-69(151)45-39-63)103(164)147-89(56-65-59-133-75-26-11-8-23-71(65)75)104(165)142-81(29-14-47-127-107(116)117)97(158)137-78(20-5-2)93(154)139-83(31-16-49-129-109(120)121)99(160)144-86(91(113)152)52-61-34-40-67(149)41-35-61/h7-12,22-27,34-45,58-60,73,77-90,132-134,149-151H,4-6,13-21,28-33,46-57,112H2,1-3H3,(H2,113,152)(H,135,153)(H,136,157)(H,137,158)(H,138,159)(H,139,154)(H,140,155)(H,141,156)(H,142,165)(H,143,166)(H,144,160)(H,145,161)(H,146,162)(H,147,164)(H,148,163)(H4,114,115,126)(H4,116,117,127)(H4,118,119,128)(H4,120,121,129)(H4,122,123,130)(H4,124,125,131)/t73-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-/m0/s1

InChI Key

DRBRBJSYRQHXHE-TWUBVJIJSA-N

Isomeric SMILES

CCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)N

Canonical SMILES

CCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC8=CNC9=CC=CC=C98)N

Origin of Product

United States

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